benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
Description
Benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a structurally complex ester featuring a pyrazolo-pyridine core linked to a piperazine moiety via a carbonyl group, with a benzyl acetate ester at the terminal position. The piperazine group enhances solubility and bioavailability, while the benzyl acetate ester may serve as a prodrug moiety, facilitating metabolic activation.
Properties
IUPAC Name |
benzyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-29-16-22(25-23(17-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)18-24(33)36-19-20-8-4-2-5-9-20/h2-11,16-17H,12-15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGAKPQUPPTJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a complex organic compound that exhibits a range of biological activities due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological potential as derived from various studies.
Structure and Synthesis
The compound features a benzyl group linked to a piperazine moiety, which is further connected to a pyrazolo[4,3-c]pyridine derivative. The presence of the pyrazole ring is significant as derivatives of pyrazole are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of such compounds often involves multicomponent reactions (MCR), which have been shown to yield high purity and efficiency in producing biologically active molecules .
Anticancer Activity
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine structure exhibit notable anticancer properties. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, including lung and cervical cancer cells . A study highlighted that certain pyrazole derivatives showed cytotoxic effects against HeLa and DU 205 prostate cancer cell lines, suggesting that this compound may possess similar mechanisms of action .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, potentially through the modulation of cytokine release. This activity can be crucial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising results against various microbial strains. Studies have demonstrated that pyrazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell walls or inhibit critical metabolic pathways may contribute to its effectiveness.
Case Studies and Research Findings
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It likely affects signaling pathways such as NF-kB and MAPK that are crucial for cell survival and inflammatory responses.
- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is , with a molecular weight of 484.5 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . Research shows that derivatives of pyrazolo[4,3-c]pyridine exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism involves the inhibition of key enzymes or pathways essential for bacterial survival.
Anticancer Properties
The pyrazolo[4,3-c]pyridine scaffold has been associated with anticancer activity. Compounds containing this structure have demonstrated cytotoxic effects against several cancer cell lines, including prostate and cervical cancer cells . The ability to induce apoptosis in these cells suggests a potential for developing new cancer therapies based on this compound.
Neuropharmacological Applications
This compound may also play a role in neuropharmacology. Compounds with similar structures have shown promise as inhibitors of certain neurotransmitter receptors, which could lead to treatments for neurological disorders . The modulation of these receptors can affect mood and cognitive functions.
Synthesis and Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs), which are efficient for creating complex molecules with high atom economy . These methods facilitate the rapid assembly of diverse chemical entities and are particularly valuable in pharmaceutical chemistry.
Case Study 1: Antitubercular Activity
A study demonstrated that derivatives of pyrazolo compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This indicates a strong potential for developing new antitubercular agents based on the benzyl acetate structure.
Case Study 2: Cytotoxicity in Cancer Cells
Research indicated that synthesized pyrazolo derivatives exhibited significant cytotoxicity against HeLa and DU 205 cancer cell lines with IC50 values below 10 μM . This suggests that modifications to the benzyl acetate structure could enhance its efficacy as an anticancer drug.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares key structural motifs with piperazine-acetate derivatives reported in , enabling a comparison based on substituent effects, molecular properties, and synthetic efficiency. Below is a detailed analysis:
Key Findings:
Substituent Impact on Molecular Weight :
- The target compound’s pyrazolo-pyridine substituent likely increases its molecular weight (~540 g/mol) compared to simpler analogs like 10l (498.2 g/mol). This is due to the fused heterocyclic system and additional phenyl/methyl groups.
Synthetic Efficiency :
- Piperazine-acetate derivatives in exhibit high yields (88–95%), suggesting robust synthetic routes for similar compounds . The target compound’s synthesis may follow analogous esterification or amidation steps, though steric hindrance from the bulky pyrazolo-pyridine group could reduce yield.
Functional Group Influence on Bioactivity: The pyrazolo-pyridine core may enhance target binding affinity compared to thiazole-ureido groups in 10l–10n, as fused heterocycles often improve interactions with enzymatic active sites.
Prodrug Potential: Unlike the ethyl esters in 10l–10n, the benzyl acetate group in the target compound could act as a prodrug, requiring enzymatic cleavage (e.g., esterases) for activation, as seen in other benzyl acetate derivatives .
Limitations of Comparison:
- No direct pharmacological or solubility data for the target compound are available in the provided evidence.
- Molecular weight and yield estimations are speculative due to structural complexity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For pyrazolo-pyridine cores, a base-catalyzed cyclization of hydrazine derivatives with β-ketoesters or malononitrile intermediates is common . Piperazine incorporation may utilize nucleophilic acyl substitution, where activated carbonyl groups (e.g., acid chlorides) react with piperazine derivatives under anhydrous conditions. Evidence from analogous compounds (e.g., ethyl 5-adamantyl pyrazolo-pyridine carboxylate) suggests using amines like (1-adamantyl)methylamine for coupling, followed by benzyl ester protection .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrazolo-pyridine protons (δ 6.5–8.5 ppm for aromatic systems) and piperazine methylene groups (δ 3.0–4.0 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C27H27N5O4).
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELX software .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours, followed by HPLC analysis to detect degradation products.
- Thermal stress : Heat solid samples at 80°C for 48 hours, monitoring changes via DSC/TGA.
- Photolytic stability : Expose to UV light (ICH Q1B guidelines) and track absorbance shifts.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step (e.g., piperazine-acetate conjugation)?
- Methodological Answer :
- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency.
- Solvent polarity : Use DMF or DCM to enhance solubility of intermediates.
- Stoichiometric adjustments : Increase equivalents of benzyl chloroacetate to drive the reaction.
- Kinetic monitoring : Use in-situ FT-IR or LC-MS to identify side reactions (e.g., piperazine dimerization). Reference yields from analogous syntheses (e.g., 39% yield for ethyl pyrazolo-pyridine carboxylate derivatives ).
Q. What strategies are effective for resolving contradictory NMR data between predicted and observed spectra?
- Methodological Answer :
- 2D NMR (COSY, NOESY, HSQC) : Resolve overlapping signals and confirm through-space interactions (e.g., piperazine-CH2 and benzyl protons).
- Dynamic NMR (DNMR) : Investigate conformational flexibility in piperazine rings causing signal splitting.
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software).
Q. How can by-products from pyrazolo-pyridine cyclization be identified and quantified?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., tricyclic by-products from over-cyclization ).
- Preparative HPLC : Isolate by-products for structural elucidation via NMR.
- Mechanistic studies : Use deuterated solvents to track proton transfer pathways during cyclization.
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Model binding to ATP-binding pockets using PyMOL-generated 3D structures.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS/NAMD).
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using CoMFA/CoMSIA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
